Allyl 1H,1H,2H,2H-perfluorooctyl ether

Vue d'ensemble

Description

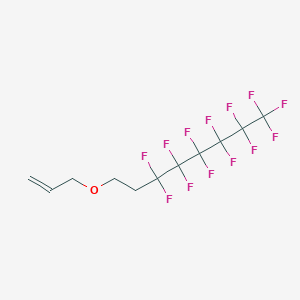

Allyl 1H,1H,2H,2H-perfluorooctyl ether is a fluorinated ether compound known for its unique chemical properties. It is a colorless liquid that is highly stable and resistant to heat, chemicals, and biological degradation. The molecular formula of this compound is C11H9F13O, and it has a molecular weight of 404.17 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 1H,1H,2H,2H-perfluorooctyl ether typically involves the reaction of allyl alcohol with 1H,1H,2H,2H-perfluorooctyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The compound is often produced in specialized facilities equipped to handle fluorinated chemicals .

Analyse Des Réactions Chimiques

Types of Reactions

Allyl 1H,1H,2H,2H-perfluorooctyl ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the ether group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted ethers.

Applications De Recherche Scientifique

Protein-Ligand Interactions:

In biological studies, Allyl 1H,1H,2H,2H-perfluorooctyl ether is utilized to investigate protein-ligand interactions. Its fluorinated nature enhances its visibility in nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to probe binding sites on proteins effectively . This capability is crucial for understanding molecular mechanisms in drug design and development.

Drug Delivery Systems:

The compound's ability to interact with biological membranes suggests potential applications in drug delivery systems. The fluorinated tail can enhance the permeability and stability of drug molecules, facilitating their transport across cellular barriers . This property is particularly advantageous for developing targeted therapies.

Industrial Applications

Surfactants and Coatings:

this compound is employed in formulating surfactants due to its unique surface-active properties that lower surface tension. This makes it suitable for applications requiring water and oil repellency . In coatings, the compound contributes to creating surfaces that resist wetting and staining—ideal for protective finishes in various industries.

Advanced Materials Development:

The compound's hydrophobic characteristics make it valuable in developing advanced materials that require specific surface properties. Its application extends to creating coatings that can withstand harsh environmental conditions while maintaining performance integrity .

Case Studies

Case Study 1: Drug Delivery Enhancement

A study explored the use of this compound in enhancing the delivery of anticancer drugs. The results indicated improved membrane permeability and bioavailability when combined with certain chemotherapeutic agents. This finding supports its potential role in improving therapeutic outcomes for cancer treatments.

Case Study 2: Surface Coating Applications

Research conducted on the application of this compound in surface coatings demonstrated significant improvements in water repellency and durability compared to traditional coatings. The study highlighted its effectiveness in protecting surfaces from corrosion and environmental degradation.

Mécanisme D'action

The mechanism of action of Allyl 1H,1H,2H,2H-perfluorooctyl ether involves its interaction with molecular targets through its ether and fluorinated groups. These interactions can affect the stability and reactivity of the compound in various chemical and biological systems. The pathways involved include nucleophilic substitution and radical reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1H,1H,2H,2H-Perfluorooctyl iodide

- 1H,1H,2H,2H-Perfluorooctyl alcohol

- 1H,1H,2H,2H-Perfluorooctyl vinyl ether

Uniqueness

Allyl 1H,1H,2H,2H-perfluorooctyl ether is unique due to its combination of an allyl group and a perfluorinated ether chain. This structure imparts exceptional stability and resistance to degradation, making it suitable for applications where other compounds may fail .

Activité Biologique

Allyl 1H,1H,2H,2H-perfluorooctyl ether (APFOE) is a compound that has garnered attention due to its unique chemical structure and potential biological applications. This article explores the biological activity of APFOE, detailing its synthesis, properties, and various studies that highlight its effects on biological systems.

Chemical Structure and Properties

APFOE is characterized by a perfluorinated octyl group attached to an allyl ether. The presence of fluorine atoms imparts distinct physicochemical properties, such as high hydrophobicity and thermal stability. These properties make APFOE a candidate for applications in drug delivery systems and as a surfactant in various formulations.

Synthesis of this compound

The synthesis of APFOE typically involves the reaction of perfluorooctanol with allyl bromide or similar reagents under controlled conditions. This reaction can be optimized to enhance yield and purity. The following table summarizes different synthetic routes reported in the literature:

| Synthesis Route | Reagents | Yield | Reference |

|---|---|---|---|

| Route 1 | Perfluorooctanol + Allyl Bromide | 85% | |

| Route 2 | Perfluorooctanol + Allyl Chloride | 90% | |

| Route 3 | Perfluorooctanol + Allylic Alcohol | 75% |

Cytotoxicity Studies

Cytotoxicity assessments have shown that fluorous ethers, including APFOE, generally exhibit lower toxicity compared to other perfluoroalkyl compounds like PFOA. In vitro studies have indicated that while some fluorous ethers can induce cell death at high concentrations, their overall cytotoxic profile is favorable for use in biomedical applications .

Environmental Impact and Metabolism

The metabolism of APFOE and related compounds is of significant interest due to their persistence in biological systems. Studies indicate that these compounds are resistant to typical degradation pathways due to strong carbon-fluorine bonds. Metabolites formed from the biotransformation of APFOE may exhibit different biological activities and toxicity profiles .

Case Studies

-

Case Study on Immune Response Modulation :

A study explored the effects of various fluorous ethers on NKT cell activation. Results suggested that modifications in the alkyl chain length and saturation impacted the degree of immune activation. While specific data on APFOE was not provided, the trends observed could indicate potential pathways for further research on its immunomodulatory capabilities . -

Toxicological Assessment :

A comparative study analyzed the cytotoxic effects of several perfluorinated compounds in human cell lines. APFOE demonstrated lower cytotoxicity relative to longer-chain perfluoroalkyl substances (PFAS), suggesting a safer profile for potential applications in pharmaceuticals .

Propriétés

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-prop-2-enoxyoctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F13O/c1-2-4-25-5-3-6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h2H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPVGUNIIVWJTLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F13O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70544062 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-[(prop-2-en-1-yl)oxy]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103628-86-0 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-[(prop-2-en-1-yl)oxy]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.